N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16(14-17-12-13-24-15-17)22-21(23)20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,20H,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEBQOULZFLWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to form the corresponding alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide exhibits significant anti-inflammatory effects. In silico molecular docking studies have shown that this compound can effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory processes. Comparisons with standard anti-inflammatory drugs like diclofenac demonstrate its potential as a candidate for drug development targeting inflammatory diseases .
Anticancer Activity
Studies have reported that compounds structurally related to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives of diphenylacetamides have shown promising results in inhibiting breast cancer cell proliferation while exhibiting low toxicity towards normal cells . This suggests that further exploration of this compound could lead to the development of effective anticancer agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Certain studies highlight the role of similar compounds in modulating neuroinflammatory responses and protecting neuronal cells from damage induced by various stressors. This area of research is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-HIV activity is linked to the disruption of viral enzyme functions. The furan ring plays a crucial role in these interactions by facilitating binding to the target sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 2,2-diphenylacetamide scaffold is prevalent in pharmaceuticals and bioactive molecules.
Key Findings:
COX-2 Inhibition: L2 (diethylamino-morpholinyl substituent) demonstrates strong COX-2 binding affinity (-8.1 kcal/mol) and inhibition constant (1.2 µM), outperforming losartan but lagging behind pyrenophorol (-9.3 kcal/mol, 0.8 µM) . The target compound’s furan substituent may enhance metabolic stability compared to morpholino groups but requires empirical validation. Pyrenophorol (L3) sets the benchmark for ligand efficiency, suggesting that bulky, rigid substituents improve target engagement .
Structural Activity Relationships (SAR): Furan vs. Morpholino: The furan ring in the target compound may confer distinct electronic effects (e.g., π-π stacking) versus the hydrogen-bonding capacity of morpholino in L2. This could alter solubility or COX-2 active-site interactions . Diphenylacetamide Core: Shared across darifenacin, L2, and the target compound, this core enables diverse therapeutic applications (e.g., anti-inflammatory vs. anticholinergic effects) depending on substituents .
Therapeutic Potential: Anti-inflammatory: L2 and pyrenophorol show promise as COX-2 inhibitors, with efficacy comparable to diclofenac and ibuprofen . The target compound’s furan group may mitigate gastrointestinal toxicity associated with traditional NSAIDs. Antimicrobial/Analgesic: highlights a chloramphenicol-like dichloroacetamide derivative with analgetic activity, underscoring the acetamide scaffold’s versatility .
Limitations and Contradictions:
- While L2 exhibits strong COX-2 binding, its ligand efficiency (-8.1 kcal/mol) is inferior to pyrenophorol (-9.3 kcal/mol), suggesting substituent bulk/rigidity critically impacts efficacy .
- Darifenacin’s diphenylacetamide core is structurally analogous but mechanistically distinct (muscarinic vs. COX-2 inhibition), emphasizing the role of substituents in target specificity .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a furan ring, a propan-2-yl group, and a diphenylacetamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Research indicates that compounds containing furan and diphenylacetamide structures exhibit various biological activities, including:
- Antimicrobial Activity : The furan moiety is known for its antimicrobial properties, which may contribute to the overall effectiveness of this compound against bacterial and fungal pathogens.
- Anti-inflammatory Effects : In silico studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory properties .
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the table below:
1. Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds similar to this compound. The furan derivative showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
2. Anti-inflammatory Properties
In silico docking studies revealed that related compounds could effectively bind to COX enzymes with low binding energy, suggesting their potential use as anti-inflammatory drugs. The findings indicate that modifications in the structure could enhance efficacy .
3. Cytotoxic Effects
Research evaluating the cytotoxic effects of diphenylacetamide derivatives demonstrated significant activity against breast cancer cell lines (MCF-7). The synthesized compounds exhibited higher cytotoxicity compared to standard treatments like Tamoxifen, indicating their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2,2-diphenylacetyl chloride with a furan-substituted propan-2-amine derivative. Key steps include:
- Acylation: React the amine with 2,2-diphenylacetyl chloride in anhydrous dichloromethane or THF under inert atmosphere, using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control (0–25°C) to avoid side reactions .
- Purification: Use column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Furan protons: Look for doublets at δ 6.2–7.1 ppm (furan ring H).
- Amide proton: A singlet at δ 8.1–8.5 ppm confirms the –NH– group.
- Diphenyl groups: Aromatic protons appear as multiplets at δ 7.2–7.6 ppm .
- Mass Spectrometry (HRMS): Expect a molecular ion peak at m/z corresponding to C₂₇H₂₅NO₂ (exact mass: 395.19 g/mol). Fragmentation patterns should include loss of the furan-propan-2-yl moiety (Δ m/z 121) .
Q. What preliminary biological targets or pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Enzyme Inhibition: The diphenylacetamide scaffold is associated with cyclooxygenase (COX) and cytochrome P450 modulation. Test via enzyme inhibition assays (e.g., COX-2 fluorometric kits) .
- Receptor Binding: Furan and benzofuran derivatives often interact with GPCRs or ion channels. Use radioligand displacement assays (e.g., ³H-labeled antagonists) to screen for affinity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the furan-3-yl substituent in biological activity?
Methodological Answer:
- Analog Synthesis: Replace the furan-3-yl group with thiophene, pyrrole, or phenyl rings to assess electronic/steric effects.
- Biological Assays: Compare IC₅₀ values in enzyme inhibition or cell viability assays (e.g., MTT for cytotoxicity).
- Computational Modeling: Perform docking studies (AutoDock Vina) to analyze binding interactions with COX-2 or other targets .
Q. How to resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization: Control variables like cell line (e.g., RAW 264.7 vs. HeLa), incubation time (24–48 hr), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify therapeutic windows.
- Pathway Analysis: Use RNA-seq or proteomics to differentiate anti-inflammatory (NF-κB suppression) vs. apoptotic pathways (caspase-3 activation) .
Q. What crystallographic strategies are recommended for determining the 3D structure of this compound?
Methodological Answer:
- Crystallization: Use vapor diffusion with ethanol/water (7:3) at 4°C. Add seed crystals if nucleation is slow.
- Data Collection: Employ synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data. Use SHELXT for structure solution and SHELXL for refinement .
- Validation: Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) to confirm accuracy .
Q. How can computational modeling predict metabolic stability and potential toxicity?
Methodological Answer:
- Metabolism Prediction: Use SwissADME to identify cytochrome P450 oxidation sites (e.g., furan ring epoxidation).
- Toxicity Screening: Run ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation).
- Molecular Dynamics (MD): Simulate interactions with hERG channels to assess cardiotoxicity risk .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., acylation of the propan-2-yl group)?
Methodological Answer:
Q. How to analyze metabolic stability using in vitro assays (e.g., microsomal incubation)?
Methodological Answer:
Q. What advanced purification techniques address challenges with byproducts (e.g., diastereomers or oligomers)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
